2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
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Overview
Description
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex heterocyclic compound It features multiple functional groups, including furan, thieno[2,3-d]pyrimidine, thiadiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves multiple steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound.
Introduction of the furan moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran as a starting material.
Formation of the thiadiazole ring: This can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone.
Coupling reactions: The final compound is obtained by coupling the synthesized intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives of the thieno[2,3-d]pyrimidine core.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Antimicrobial Activity: The compound may exhibit antibacterial and antifungal properties due to the presence of multiple heterocyclic rings.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Anticancer Activity: The compound may have cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.
Industry
Pharmaceuticals: Use in the synthesis of novel drugs with improved efficacy and reduced side effects.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O3S3/c1-16-12-13-20(35-16)19-14-36-24-22(19)25(34)32(18-10-6-3-7-11-18)27(30-24)37-15-21(33)28-26-29-23(38-31-26)17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,28,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURTUDGPVHXKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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